molecular formula C13H10N4O2S B2883892 4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID CAS No. 398472-15-6

4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID

Cat. No.: B2883892
CAS No.: 398472-15-6
M. Wt: 286.31
InChI Key: FPPDKMYQDQLQDV-UHFFFAOYSA-N
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Description

4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID is a chemical compound with the molecular formula C13H10N4O2S. It is characterized by the presence of a purine ring attached to a benzoic acid moiety via a sulfanyl methyl group.

Preparation Methods

The synthesis of 4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID typically involves the reaction of 6-mercaptopurine with 4-(bromomethyl)benzoic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to investigate its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its interaction with specific molecular targets.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The purine ring can bind to enzymes or receptors, modulating their activity. The sulfanyl methyl group may enhance the compound’s binding affinity and specificity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the overall effect of the compound.

Comparison with Similar Compounds

4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

4-(7H-purin-6-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-13(19)9-3-1-8(2-4-9)5-20-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,18,19)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPDKMYQDQLQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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